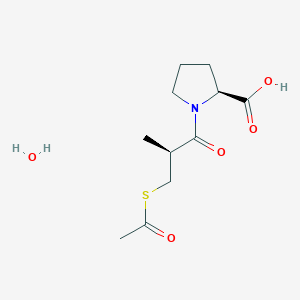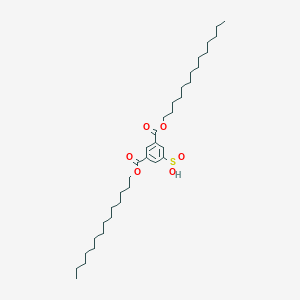
S-Acetylcaptopril
Übersicht
Beschreibung
(S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, also known as pyrrolidine-2-carboxylic acid (PCA), is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrrolidine family, which is a cyclic amine composed of five carbon atoms and two nitrogen atoms. PCA is a chiral compound, meaning that it has two stereoisomers, (R)- and (S)-PCA, which differ in the arrangement of their substituents. The (S)-isomer is the most commonly used form of PCA in research.
Wissenschaftliche Forschungsanwendungen
Hemmung des Angiotensin-Converting-Enzyms (ACE)
S-Acetylcaptopril ist ein Derivat von Captopril, einem potenten ACE-Hemmer, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird . Die Forschung an this compound und ähnlichen Derivaten zielt darauf ab, wirksamere ACE-Hemmer mit weniger Nebenwirkungen zu entwickeln. Die Modifikation der Struktur von Captopril könnte zu neuen Medikamenten führen, die die Blutdruckkontrolle aufrechterhalten und gleichzeitig unerwünschte Reaktionen wie trockenen Husten und Geschmacksstörungen minimieren .
Biotechnologische Anwendungen
Die Biotin-Streptavidin-Technologie, die in der Biotechnologie von entscheidender Bedeutung ist, könnte möglicherweise durch Verbindungen wie this compound verbessert werden. Seine strukturellen Analoga können als Linker oder Stabilisatoren bei der Entwicklung neuartiger Biotinylierungsmethoden für In-vitro- und In-vivo-Anwendungen dienen, wie z. B. gezielte Medikamentenverabreichungssysteme .
Industrielle Synthese
This compound wird in der pharmazeutischen Industrie als Referenzstandard zur Qualitätskontrolle der Captopril-Produktion verwendet . Seine präzise Messung gewährleistet die Reinheit und Wirksamkeit von Captopril als therapeutisches Mittel.
Sanierung der Umwelt
Während direkte Anwendungen von this compound in der Umweltsanierung nicht gut dokumentiert sind, könnten seine Stammverbindung Captopril und verwandte ACE-Hemmer hinsichtlich ihrer Umweltauswirkungen untersucht werden, insbesondere in Wassersystemen, die von pharmazeutischen Schadstoffen betroffen sind .
Biochemische Forschung
This compound wird in der biochemischen Forschung eingesetzt, um den Wirkmechanismus von ACE-Hemmern zu verstehen. Studien, die die Bindung von this compound an ACE untersuchen, können Einblicke in die Hemmung des Enzyms liefern und den Weg für die Entwicklung neuer Therapeutika ebnen .
Wirkmechanismus
Biochemical Pathways
The primary biochemical pathway affected by S-Acetylcaptopril is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of angiotensin II, this compound disrupts the RAAS pathway. This disruption leads to a decrease in vasoconstriction and a reduction in the release of aldosterone, a hormone that promotes sodium and water retention. These effects collectively result in a decrease in blood pressure .
Pharmacokinetics
This compound exhibits good bioavailability, with approximately 70-75% of an oral dose being absorbed . It is metabolized in the liver and primarily excreted by the kidneys . The elimination half-life of this compound is approximately 2 hours . The renal clearance of this compound exceeds the glomerular filtration rate, indicating active tubular secretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the co-administration of food or antacids with this compound has been shown to diminish its bioavailability . Additionally, probenecid, a drug used to treat gout, can decrease the clearance of this compound .
Biochemische Analyse
Biochemical Properties
S-Acetylcaptopril, like captopril, is a thiol-containing compound and is expected to interact with ACE, inhibiting its activity . This interaction is crucial in the regulation of blood pressure, as ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .
Cellular Effects
The inhibition of ACE by this compound leads to a decrease in the concentration of angiotensin II, which in turn reduces blood pressure . This can have various effects on cellular processes, including cell signaling pathways and gene expression related to blood pressure regulation.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with ACE. As an ACE inhibitor, it binds to the enzyme and prevents it from converting angiotensin I to angiotensin II .
Temporal Effects in Laboratory Settings
Given its structural similarity to captopril, it is likely that it shares similar properties in terms of stability and degradation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on captopril suggest that it is effective at reducing blood pressure at certain dosages, with potential adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in the renin-angiotensin system, given its role as an ACE inhibitor . It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Given its structural similarity to captopril, it is likely that it shares similar transport and distribution properties .
Subcellular Localization
As an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the cell membrane .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRGUYIKSRYCI-APPZFPTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64838-55-7 | |
| Record name | 1-[(2S)-3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64838-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Acetylcaptopril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064838557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ACETYLCAPTOPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y139M16FXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)

![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)



![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)
